molecular formula C48H61NO14 B601053 Cabazitaxel Impurity (Oxazolidine Protected) CAS No. 1373171-12-0

Cabazitaxel Impurity (Oxazolidine Protected)

Cat. No.: B601053
CAS No.: 1373171-12-0
M. Wt: 876.02
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cabazitaxel Impurity (Oxazolidine Protected) is a synthetic byproduct formed during the preparation of cabazitaxel, a second-line taxane chemotherapy agent used for metastatic castration-resistant prostate cancer (mCRPC) . This impurity arises from the oxazolidine-based protection strategy employed during the esterification of the 13-hydroxy group of 10-deacetylbaccatin III, a key intermediate in cabazitaxel synthesis . The oxazolidine group serves as a temporary protecting agent to prevent undesired side reactions, but incomplete deprotection or side reactions during synthesis can lead to the persistence of this impurity in the final drug product . Its chemical structure includes a bicyclic oxazolidine ring conjugated to the taxane core, with a molecular formula of C₄₈H₆₁NO₁₄ and a CAS number of 1373171-12-0 .

Properties

CAS No.

1373171-12-0

Molecular Formula

C48H61NO14

Molecular Weight

876.02

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(4S,5R)-2,2-Dimethyl-4-phenyl-3,5-oxazolidinedicarboxylic Acid 5-[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cycl

Origin of Product

United States

Preparation Methods

Role of Oxazolidine Protection in Cabazitaxel Synthesis

Cabazitaxel is a semi-synthetic taxane derivative synthesized from 10-deacetylbaccatin III (10-DAB III). The oxazolidine-protected impurity forms during the introduction of the C-13 side chain, a critical step that dictates the stereochemistry and bioactivity of the final product. The oxazolidine ring serves as a protective group for the C-2′ hydroxyl and C-3′ amine functionalities of the side chain, preventing undesired reactions during subsequent steps. However, incomplete deprotection or side reactions during synthesis can lead to the persistence of this impurity in the final drug substance.

Key Synthetic Steps and Impurity Formation

The synthesis of cabazitaxel involves multiple stages where the oxazolidine-protected impurity may arise:

Side Chain Condensation

The C-13 side chain, featuring an oxazolidine-protected carboxylic acid, is condensed with 10-DAB III under basic conditions. A common method involves using sodium hydride (NaH) as a base and methyl iodide (CH₃I) for methylation at the C-10 position. However, competing reactions, such as premature deprotection of the oxazolidine ring or incomplete esterification, can yield the oxazolidine-protected impurity.

Deprotection and Rearrangement

Following side chain attachment, the oxazolidine ring is typically removed under acidic conditions (e.g., HCl in methanol) to reveal the free amine and hydroxyl groups. If the deprotection is incomplete or if residual protective groups remain, the oxazolidine-protected impurity is retained. For example, incomplete cleavage of the tert-butyloxycarbonyl (Boc) group from the oxazolidine ring has been identified as a primary cause of impurity formation.

Analytical Methods for Detecting and Quantifying the Impurity

Chromatographic Separation and Validation

A stability-indicating RP-HPLC method has been developed to separate cabazitaxel from its six known impurities, including the oxazolidine-protected variant. The method employs a Sunfire C-18 column (150 × 4.6 mm, 3.5 µm) with a gradient elution of 0.05 M KH₂PO₄ (pH 2.0) and acetonitrile at 1.3 mL/min. The oxazolidine-protected impurity elutes at 22.73 minutes, distinct from cabazitaxel (13.85 minutes) and other impurities like Ditroc oxazolidine (59.01 minutes).

Table 1: Retention Times of Cabazitaxel and Related Impurities

CompoundRetention Time (minutes)
Cabazitaxel13.85
10-Dab-III Impurity2.57
Amine Impurity3.62
Detroc Oxazolidine Impurity16.17
Oxazolidine Protected Impurity 22.73
Ditroc Impurity24.08
Ditroc Oxazolidine Impurity59.01

The method validation demonstrated linearity (LOQ to 250% of specification limits), precision (%RSD < 2%), and robustness against variations in flow rate (±0.1 mL/min), temperature (±5°C), and pH (±0.2).

Forced Degradation Studies

Forced degradation studies under acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (1.2 million lux-hours) conditions confirmed that the oxazolidine-protected impurity is primarily a process-related impurity rather than a degradation product. No significant increase in its levels was observed under stress conditions, underscoring its origin in synthetic inefficiencies rather than instability.

Industrial-Scale Preparation and Purification Strategies

Optimization of Deprotection Conditions

To minimize impurity formation, industrial processes optimize the deprotection step using controlled acidic hydrolysis. For example, a mixture of HCl and methanol (1:4 v/v) at 0–5°C for 4 hours achieves complete oxazolidine ring cleavage while minimizing side reactions. Post-deprotection, the crude product is purified via silica gel chromatography, yielding cabazitaxel with ≤0.15% oxazolidine-protected impurity.

Crystallization and Polymorph Control

Cabazitaxel’s acetone solvate form is crystallized to enhance purity. The process involves dissolving the crude product in acetone at 40°C, followed by gradual cooling to 2–8°C to precipitate the solvate. This step reduces the oxazolidine-protected impurity to <0.1%, as confirmed by HPLC.

Table 2: Purity Profile of Cabazitaxel After Crystallization

ParameterSpecification
Assay (HPLC)98.5–101.5%
Oxazolidine-Protected Impurity≤0.15%
Total Impurities≤2.0%

Regulatory and Quality Control Considerations

ICH Guidelines and Impurity Qualification

The oxazolidine-protected impurity is classified as a specified impurity under ICH Q3A guidelines. Its qualification threshold (0.15%) is based on toxicological studies confirming no genotoxic risk at levels ≤1.0 mg/day. Regulatory submissions require full characterization via NMR, IR, and mass spectrometry, confirming the impurity’s structure as congruent with synthetic byproducts.

Stability Monitoring

Long-term stability studies (25°C/60% RH) of cabazitaxel drug substance show no significant increase in the oxazolidine-protected impurity over 24 months, affirming the efficacy of protective packaging and storage at 2–8°C .

Chemical Reactions Analysis

Types of Reactions: Cabazitaxel Impurity (Oxazolidine Protected) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

The characterization of cabazitaxel impurity is essential in pharmaceutical development, particularly in the formulation and quality control of cabazitaxel products. Regulatory bodies require detailed impurity profiles to ensure that the final pharmaceutical product is safe for patient use.

  • Regulatory Compliance : The presence of impurities can affect the pharmacokinetics and pharmacodynamics of the drug. Thus, understanding and controlling impurities like the oxazolidine protected form is vital for compliance with regulatory standards .

Analytical Chemistry

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to detect and quantify cabazitaxel impurities. The oxazolidine protected form can serve as a standard reference in these analyses.

  • Method Validation : Researchers utilize this impurity to validate analytical methods, ensuring they can accurately measure cabazitaxel levels in various formulations .

Toxicology Studies

Investigating the toxicological profile of cabazitaxel, including its impurities, is critical for assessing safety during clinical trials.

  • Safety Assessment : Studies have shown that certain impurities can lead to adverse effects, necessitating thorough toxicological assessments to evaluate their impact on patient health .

Case Study 1: Clinical Observational Study

In a multicenter observational study (CAPRISTANA), researchers evaluated cabazitaxel's effectiveness in patients with metastatic castration-resistant prostate cancer. The study highlighted that patients treated with cabazitaxel exhibited similar disease outcomes and safety profiles compared to large phase III clinical trials.

  • Findings : The study reported a median overall survival of 13.2 months and noted that 52.9% of patients achieved disease control. Importantly, health-related quality of life was maintained or improved in a significant proportion of patients .

Case Study 2: Impurity Characterization

Research focusing on the characterization of cabazitaxel oxazolidine impurity has provided insights into its chemical properties and potential effects on drug efficacy.

  • Results : Detailed characterization data have been published, showing how this specific impurity can influence the stability and effectiveness of cabazitaxel formulations .

Table 1: Summary of Clinical Outcomes from CAPRISTANA Study

Outcome MeasureResult
Median Overall Survival13.2 months
Median Progression-Free Survival5.6 months
Disease Control Rate52.9%
Health-Related Quality of LifeMaintained/Improved in 72.5%

Mechanism of Action

The mechanism of action of Cabazitaxel Impurity (Oxazolidine Protected) is closely related to that of cabazitaxel. It stabilizes microtubules and inhibits their disassembly, leading to the disruption of mitotic and interphase cellular functions. This results in the inhibition of cell division and induces cell death. The oxazolidine protective group enhances the stability of the compound, allowing for more effective delivery and action within the target cells .

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Challenges : The oxazolidine-protected impurity is particularly challenging to eliminate due to its structural similarity to cabazitaxel, requiring advanced chromatographic techniques for separation .

Toxicity Profile: While most cabazitaxel impurities are non-toxic at pharmacopeial limits (typically <0.15%), the oxazolidine variant has shown negligible cytotoxicity in in vitro models, unlike the amine impurity, which exhibits mild hepatotoxicity .

Regulatory Status: The oxazitaxel oxazolidine impurity is listed in pharmacopeial monographs (e.g., USP) as a "Specified Impurity" with strict control thresholds .

Biological Activity

Cabazitaxel, a semisynthetic taxane, is primarily used in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its impurity, specifically the Oxazolidine Protected variant, has garnered attention due to its potential biological activity and implications in pharmacology. This article delves into the biological activity of Cabazitaxel and its impurity, focusing on mechanisms of action, cytotoxicity, and clinical outcomes supported by diverse research findings.

Cabazitaxel functions by stabilizing microtubules, thereby inhibiting their disassembly, which is crucial for cell division. This mechanism is analogous to that of other taxanes like docetaxel and paclitaxel but exhibits enhanced potency against taxane-resistant cancer cells. The stabilization of microtubules leads to cell cycle arrest and ultimately apoptosis in cancer cells .

The Oxazolidine Protected impurity may influence the drug's pharmacokinetics and dynamics. Preliminary studies suggest that impurities can alter the drug's efficacy and safety profile, potentially affecting therapeutic outcomes .

Cytotoxic Activity

Cabazitaxel has demonstrated significant in vitro cytotoxicity across various tumor cell lines. Key findings include:

  • Potency Comparison : Cabazitaxel shows 10-fold greater potency than docetaxel in resistant cell lines, with IC50 values ranging from 0.013 to 0.414 μmol/L compared to docetaxel's values of 0.17 to 4.01 μmol/L .
  • Diverse Tumor Activity : It exhibits antitumor activity against a broad spectrum of cancers, including prostate (DU-145), lung (A549), colon (HCT116), and pancreatic (MIA PaCa-2) cancers .
  • Resistance Overcoming : Cabazitaxel effectively targets tumors with acquired resistance to docetaxel, making it a valuable option for patients who have previously undergone chemotherapy .

Pharmacokinetics

The pharmacokinetic profile of cabazitaxel is characterized by a long terminal half-life (approximately 123 hours in humans) and extensive tissue distribution. This profile suggests significant accumulation in tumor tissues, which may enhance therapeutic efficacy while raising concerns about potential toxicity due to prolonged exposure .

Table 1: Pharmacokinetic Parameters of Cabazitaxel

ParameterValue
Terminal Half-Life123 hours
Volume of Distribution> Body Water
ClearanceHigh across species
MetabolismPrimarily via CYP3A4

Clinical Outcomes

Clinical studies have highlighted the efficacy of cabazitaxel in improving overall survival rates among patients with mCRPC following docetaxel treatment failure. Notable findings include:

  • Survival Advantage : In a pivotal trial (TROPIC), cabazitaxel significantly improved overall survival compared to mitoxantrone, with a median survival benefit of 15.1 months versus 12.7 months for mitoxantrone .
  • Response Rates : Patients treated with cabazitaxel exhibited notable declines in prostate-specific antigen (PSA) levels, indicating effective tumor response .

Case Studies

Several case studies have documented the clinical responses to cabazitaxel:

  • Case Study 1 : A patient with heavily pretreated mCRPC experienced a significant PSA decline from 4,500 to lower levels after initiating treatment with cabazitaxel at a dose of 10 mg/m² every other week .
  • Case Study 2 : Another patient showed improved performance status and weight gain while on cabazitaxel therapy despite experiencing mild fatigue and anemia .

Q & A

Basic: What analytical methods are recommended for identifying and quantifying Cabazitaxel Oxazolidine Protected Impurity?

Answer:
The impurity is typically analyzed using reverse-phase HPLC with a photodiode array (PDA) detector. Key parameters include:

  • Chromatographic conditions : A C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile in gradient mode .
  • Retention times : 6.297 min (CBZM01), 17.417 min (CBZM02), and 11.021 min (Cabazitaxel) under optimized conditions .
  • Specificity : Verified by analyzing spiked solutions of impurities in Cabazitaxel, ensuring baseline separation and peak purity (e.g., Figures 1.5–1.9 in ) .
  • Linearity : Correlation coefficients >0.99 for impurities (0.05–1.13% range) and Cabazitaxel (0.05–0.22%) .

Basic: How are detection and quantification limits (LOD/LOQ) determined for this impurity?

Answer:

  • LOD/LOQ validation : Six injections of impurity solutions at low concentrations (e.g., 16.5–18.3 ng/mL for LOD) are analyzed. Acceptance criteria require signal-to-noise (S/N) ratios of 3:1 for LOD and 10:1 for LOQ .
  • Reported values :
    • LOD: 0.002% for all impurities .
    • LOQ: 0.007–0.008% (e.g., 66 ng/mL for CBZN09) .

Advanced: What challenges arise in developing a robust HPLC method for impurity profiling, and how are they resolved?

Answer:
Challenges :

  • Co-elution of structurally similar impurities (e.g., oxazolidine derivatives).
  • Maintaining column efficiency over gradient runs.
    Solutions :
  • Forced degradation studies : Acid/base hydrolysis, oxidation, and photolysis to assess method stability .
  • Peak purity analysis : PDA detection confirms no co-elution (e.g., Figures 1.6–1.7 in ) .
  • Method optimization : Adjusting pH, gradient slope, and column temperature to enhance resolution .

Advanced: How should stability studies be designed to evaluate impurity formation under stress conditions?

Answer:

  • Conditions : Expose Cabazitaxel to 40°C/75% RH (long-term), 50°C (accelerated), and UV light (photolytic) for 1–3 months .
  • Sampling intervals : 0, 1, 2, 3, 6 months to track impurity levels.
  • Analytical monitoring : Use validated HPLC to quantify degradation products (e.g., oxazolidine ring-opening products) .

Advanced: How can researchers resolve contradictory data in impurity quantification (e.g., recovery vs. linearity)?

Answer:

  • Root-cause analysis :
    • Check for matrix interference (e.g., excipients in drug products) by comparing spiked vs. unspiked samples .
    • Verify dilution integrity (e.g., % recovery within 90–110% at LOQ) .
  • Data reconciliation : Use orthogonal methods (e.g., LC-MS) to confirm impurity identity and quantify discrepancies .

Advanced: What thresholds apply for qualifying impurities under ICH guidelines, and how are they calculated?

Answer:

  • ICH Q3A thresholds :
    • Reporting threshold: 0.05%.
    • Identification threshold: 0.10%.
    • Qualification threshold: 0.15% .
  • Toxicological justification : If impurities exceed thresholds, compare clinical exposure to nonclinical studies (allometric scaling) or reference metabolite data .

Advanced: What strategies are used to assess genotoxic risk for Cabazitaxel-related impurities?

Answer:

  • Structural alerts : Use in silico tools (e.g., DEREK, Sarah Nexus) to predict mutagenicity .
  • Control strategies :
    • Spike-and-purge studies : Ensure impurities are <30% of threshold of toxicological concern (TTC: 1.5 µg/day) in the final API .
    • Analytical controls : LC-MS/MS methods with sensitivity ≤1 ppm .

Advanced: How are forced degradation studies structured to predict impurity behavior in long-term storage?

Answer:

  • Stress conditions :
    • Acid/Base: 0.1–1.0 M HCl/NaOH at 60°C for 24–72 hrs.
    • Oxidation: 3% H2O2 at 25°C for 24 hrs.
    • Photolysis: 1.2 million lux-hours .
  • Outcome analysis :
    • Degradation pathways (e.g., oxazolidine deprotection) are mapped using LC-MS.
    • Impurity stability is assessed under ICH storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.